Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester
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Overview
Description
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester is an organic compound with the molecular formula C14H19N3O6 This compound is a derivative of benzoic acid, featuring nitro groups at the 3 and 5 positions, a dipropylamino group at the 4 position, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester typically involves multiple steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid.
Amination: The 3,5-dinitrobenzoic acid is then subjected to amination to introduce the dipropylamino group at the 4 position.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3,5-diamino-4-(dipropylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3,5-dinitro-4-(dipropylamino)benzoic acid.
Scientific Research Applications
Benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The dipropylamino group may enhance the compound’s ability to penetrate biological membranes and reach its targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: A precursor in the synthesis of benzoic acid, 3,5-dinitro-4-(dipropylamino)-, methyl ester.
4-Chloro-3,5-dinitrobenzoic Acid: Another derivative of benzoic acid with similar nitro groups but different substituents.
Uniqueness
This compound is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2078-11-7 |
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Molecular Formula |
C14H19N3O6 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 4-(dipropylamino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O6/c1-4-6-15(7-5-2)13-11(16(19)20)8-10(14(18)23-3)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
InChI Key |
DVDMUEQSUFSWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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